molecular formula C15H21BO3 B581840 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one CAS No. 1256359-22-4

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one

Cat. No.: B581840
CAS No.: 1256359-22-4
M. Wt: 260.14
InChI Key: PMZSAVWIHAXJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is an organoboron compound widely used in organic synthesis. It features a boron atom within a dioxaborolane ring, attached to a phenyl group, which is further connected to a propanone moiety. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . In this process, the compound can form boronate complexes with other organic compounds, which can then be used in various chemical reactions .

Biochemical Pathways

The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds . The reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide .

Pharmacokinetics

As a boronic acid derivative, the compound is likely to have good bioavailability due to the ability of boronic acids to form reversible covalent bonds with biological targets .

Result of Action

The primary result of the action of the compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds are often used in the synthesis of various pharmaceuticals and fine chemicals .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is usually performed in an organic solvent at elevated temperatures . The compound itself is stable under normal conditions but should be stored under an inert gas to prevent oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one typically involves the following steps:

    Borylation Reaction: The initial step often involves the borylation of a halogenated aromatic compound using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester.

    Coupling Reaction: The boronate ester is then coupled with a propanone derivative using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.

Major Products

    Phenolic Derivatives: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Aromatics: From substitution reactions.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is used in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and bioactive molecules.

    Medicine: As a precursor in the synthesis of pharmaceuticals.

    Industry: In the production of polymers and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boron-containing compound used in similar reactions.

    Pinacolborane: A simpler boron compound used in hydroboration reactions.

    Bis(pinacolato)diboron: A common reagent in borylation reactions.

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is unique due to its stability and versatility in various chemical reactions. Its structure allows for easy manipulation and incorporation into more complex molecules, making it a valuable tool in synthetic chemistry.

This compound’s stability and reactivity make it a cornerstone in modern organic synthesis, with applications spanning multiple scientific disciplines.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSAVWIHAXJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682234
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-22-4
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.